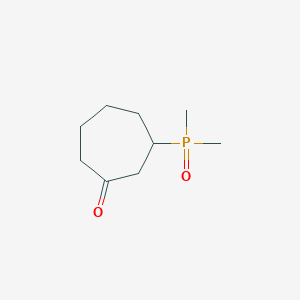
3-Dimethylphosphorylcycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylphosphorylcycloheptan-1-one is a chemical compound with the molecular formula C9H17O2P . It has a molecular weight of 188.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Dimethylphosphorylcycloheptan-1-one is1S/C9H17O2P/c1-12(2,11)9-6-4-3-5-8(10)7-9/h9H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Dimethylphosphorylcycloheptan-1-one is a powder that is stored at room temperature .Scientific Research Applications
Fluorescent Probes for Protein Studies
3-Dimethylphosphorylcycloheptan-1-one derivatives have been employed as fluorescent probes for studying the unfolding of proteins, particularly human serum albumin (HSA), induced by surfactants like sodium dodecyl sulfate (SDS). These probes respond to changes in polarity and hydrogen-bond-donating ability of their environment, providing valuable insights into the local polarity and acidity changes during the protein unfolding process (Green & Abelt, 2015).
Molecular Docking and Drug Design
3-Dimethylphosphorylcycloheptan-1-one derivatives have also been explored in the context of drug design. The compound 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 3-Dimethylphosphorylcycloheptan-1-one, has been analyzed using various spectroscopic techniques and computational methods. It serves as a foundation for synthesizing nitrogen-containing compounds and has been studied for its interaction with different receptors through molecular docking, highlighting its potential in drug design (Fatima et al., 2021).
Chemical Reactions and Synthesis
Compounds related to 3-Dimethylphosphorylcycloheptan-1-one have been utilized in chemical reactions like the Morita-Baylis-Hillman reaction, showcasing their role in organic synthesis. For example, a practical preparation of 2-hydroxymethyl-2-cyclopenten-1-one was achieved through this reaction, highlighting the compound's significance in the synthesis of complex organic molecules (Ito et al., 2005).
Catalytic and Material Applications
Derivatives of 3-Dimethylphosphorylcycloheptan-1-one have been investigated for their potential in catalysis and material science. For instance, dimethyltin compounds derived from dimethylphosphite, closely related to the structure of 3-Dimethylphosphorylcycloheptan-1-one, have shown potential as proton-conducting materials due to their unique chemical modification and structural properties (Shankar et al., 2013).
Safety and Hazards
The safety information for 3-Dimethylphosphorylcycloheptan-1-one includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
3-dimethylphosphorylcycloheptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O2P/c1-12(2,11)9-6-4-3-5-8(10)7-9/h9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVORKDJQGAVIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

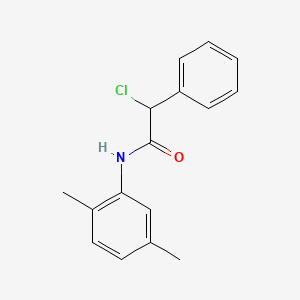
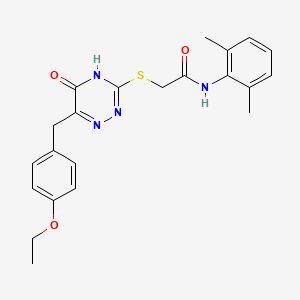
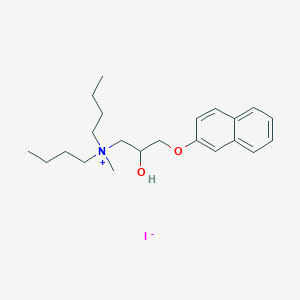
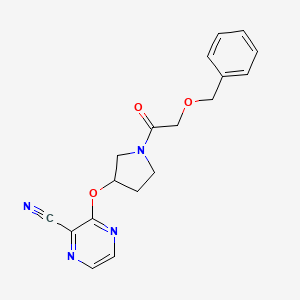
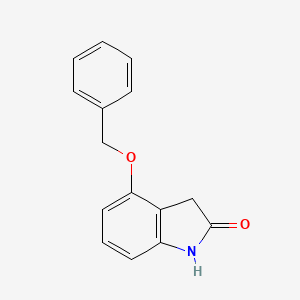
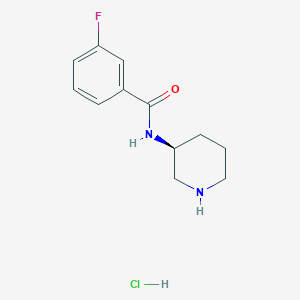
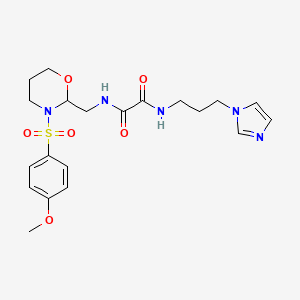
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373049.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)
![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)